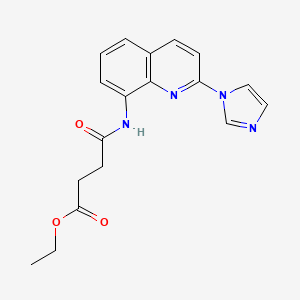

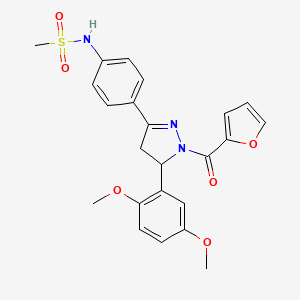

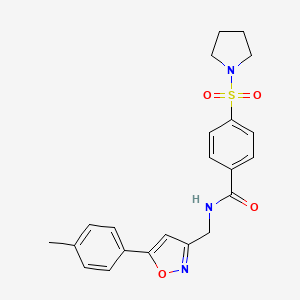

1-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-3-环己基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are important types of molecules. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The Fischer indole synthesis remains the pre-eminent method for the synthesis of indoles . On heating under acidic conditions, an arylhydrazone tautomerizes to the enehydrazine, and undergoes a [3,3]-sigmatropic rearrangement that results in the functionalization of an unactivated aromatic C–H position .Molecular Structure Analysis

The indole ring system represents one of the most abundant and important heterocycles in nature . It is found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A copper-catalyzed one-pot multicomponent cascade reaction of 1-bromo-2-(2,2-dibromovinyl)benzenes with aldehydes and aqueous ammonia enables a selective synthesis of various indole derivatives .科学研究应用

合成与化学反应性

1-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-3-环己基脲由于其结构复杂,参与各种化学合成和转化,从而产生一系列具有生物活性的化合物。该分子的吲哚部分和哒嗪酮核心是关键的结构成分,允许不同的化学反应性和生物活性。例如,吲哚基哒嗪酮衍生物已通过涉及吲哚和 4-氧代-丁-2-烯酸的反应合成,进一步生成具有潜在抗菌活性的新型化合物 (Abubshait, 2007)。类似地,已经报道了从相关的吲哚基化合物合成杂环化合物,如哒嗪-3(4H)-酮、1,3,4-恶二唑和 1,2,4-三唑,这些衍生物表现出显着的抗菌活性 (Abou-Elmagd 等,2015)。

生物活性和药物化学

与 1-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-3-环己基脲 结构相关的化合物的生物活性是研究的一个重要领域。具有类似吲哚和哒嗪酮基序的化合物显示出一系列生物活性,包括抗炎、抗菌和抗癌特性。例如,新型哒嗪-3(2H)-酮衍生物已在体内表现出抗炎活性,并且在对接研究中显示出与 COX-2 等生物靶标的潜在相互作用 (Boukharsa 等,2018)。此外,通过连接包括吲哚、哒嗪和其他四个环来合成氮和硫杂环系统,已经产生了具有有希望的应用于进一步研究的化合物 (Boraei 等,2020)。这些研究突出了此类化合物在药物化学和药物开发中的潜力。

化学结构和性质分析

了解 1-(2-(3-(1H-吲哚-1-基)-6-氧代哒嗪-1(6H)-基)乙基)-3-环己基脲 等化合物的结构特征和性质对于它们在科学研究中的应用至关重要。对哒嗪酮衍生物的合成、晶体结构和光谱研究的调查提供了对它们的化学行为和相互作用的见解。例如,已经进行涉及光谱表征和理论计算的研究来了解新型哒嗪酮衍生物的性质和反应性 (Kalai 等,2021)。这些分析对于设计和开发具有特定化学和生物学性质的新型化合物至关重要。

未来方向

The field of indole synthesis continues to attract the attention of the chemical community due to the importance of this significant ring system . There is still room for improvement in the field of indole synthesis, particularly in the development of methods that allow for more complex substitution patterns .

属性

IUPAC Name |

1-cyclohexyl-3-[2-(3-indol-1-yl-6-oxopyridazin-1-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c27-20-11-10-19(25-14-12-16-6-4-5-9-18(16)25)24-26(20)15-13-22-21(28)23-17-7-2-1-3-8-17/h4-6,9-12,14,17H,1-3,7-8,13,15H2,(H2,22,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHOCDBEZWGBJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCN2C(=O)C=CC(=N2)N3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2643251.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2643253.png)

![3-amino-N-(2-aminoethyl)-N-[(2-phenoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B2643261.png)

![Tert-butyl N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)carbamate](/img/structure/B2643265.png)

![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide](/img/structure/B2643267.png)

amino]-5-cyano-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B2643271.png)